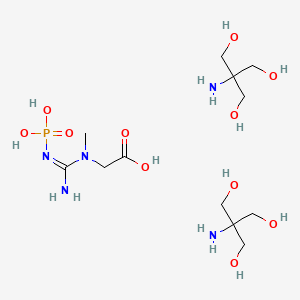

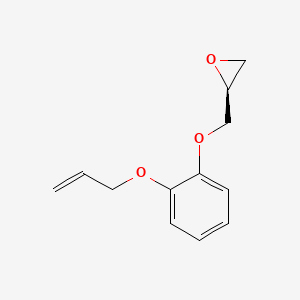

![molecular formula C14H22O5 B13817284 3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipropylene glycol dimethacrylate is a chemical compound widely used in various industrial applications. It is a dimethacrylate ester of dipropylene glycol, characterized by its ability to form cross-linked polymers. This compound is known for its versatility and is commonly used in the production of coatings, adhesives, and dental materials .

Vorbereitungsmethoden

Dipropylene glycol dimethacrylate is synthesized through the esterification of dipropylene glycol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

In industrial production, the process is scaled up to accommodate larger quantities. The reaction mixture is continuously stirred and heated to maintain the optimal reaction conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Dipropylene glycol dimethacrylate undergoes various chemical reactions, primarily involving its methacrylate groups. Some of the common reactions include:

Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.

Copolymerization: Dipropylene glycol dimethacrylate can copolymerize with other monomers, such as styrene or acrylates, to form copolymers with tailored properties.

Wissenschaftliche Forschungsanwendungen

Dipropylene glycol dimethacrylate has a wide range of scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: In biological research, dipropylene glycol dimethacrylate is used in the preparation of hydrogels and other biomaterials.

Industry: Dipropylene glycol dimethacrylate is widely used in the production of coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of dipropylene glycol dimethacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Dipropylene glycol dimethacrylate can be compared with other similar compounds, such as ethylene glycol dimethacrylate and polypropylene glycol dimethacrylate. While all these compounds share the ability to form cross-linked polymers, they differ in their molecular structures and properties .

Ethylene glycol dimethacrylate: This compound has a shorter glycol chain compared to dipropylene glycol dimethacrylate, resulting in different mechanical and thermal properties.

Polypropylene glycol dimethacrylate: This compound has a longer glycol chain, which can influence the flexibility and toughness of the resulting polymers.

Conclusion

Dipropylene glycol dimethacrylate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo polymerization and cross-linking reactions makes it valuable in the development of advanced materials with enhanced properties. By understanding its preparation methods, chemical reactions, and applications, researchers and industry professionals can continue to explore and utilize this compound in various fields.

Eigenschaften

Molekularformel |

C14H22O5 |

|---|---|

Molekulargewicht |

270.32 g/mol |

IUPAC-Name |

3-[3-(2-methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O5/c1-11(2)13(15)18-9-5-7-17-8-6-10-19-14(16)12(3)4/h1,3,5-10H2,2,4H3 |

InChI-Schlüssel |

AXEOCMRRJYBQKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OCCCOCCCOC(=O)C(=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

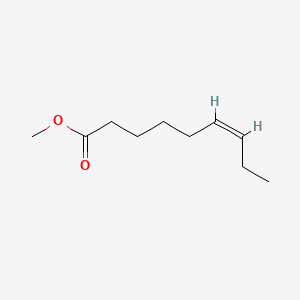

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)

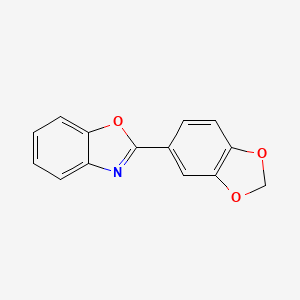

![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)

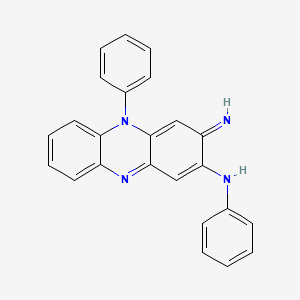

![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)